Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate

Description

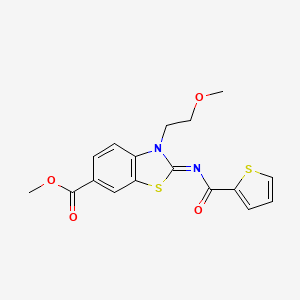

Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by:

- Benzothiazole core: A bicyclic structure with a sulfur and nitrogen atom in the thiazole ring.

- Position 3: 2-Methoxyethyl chain, enhancing solubility and steric flexibility. Position 6: Methyl ester, serving as a carboxylate-protecting group.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzothiazole scaffolds are prevalent .

Properties

IUPAC Name |

methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-22-8-7-19-12-6-5-11(16(21)23-2)10-14(12)25-17(19)18-15(20)13-4-3-9-24-13/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWYIFILYUWHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C17H16N2O4S2

- Molar Mass : 376.45 g/mol

- CAS Number : 864975-22-4

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation.

-

Cell Line Studies :

- The compound demonstrated significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range .

- In a comparative study, it was found to be more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

- Mechanism of Action :

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Inhibition Studies :

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate exhibit anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that benzothiazole derivatives possess effective antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as c-Jun N-terminal kinases (JNKs). JNKs are critical in stress response and apoptosis, and their inhibition can lead to therapeutic benefits in treating conditions like neurodegenerative diseases and inflammatory disorders .

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable charge transport characteristics .

Photovoltaic Devices

Research has indicated that incorporating this compound into photovoltaic devices can enhance their efficiency. Its ability to absorb light and convert it into electrical energy positions it as a valuable component in the development of next-generation solar cells .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .

Functionalization

The compound can undergo functionalization to introduce different substituents, enabling the development of new derivatives with tailored properties for specific applications in medicinal chemistry and materials science .

Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives, including this compound, which exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents .

Antimicrobial Development

A recent investigation assessed the antimicrobial efficacy of thiophene derivatives against drug-resistant bacterial strains. This compound was found to inhibit bacterial growth effectively, suggesting its potential as a scaffold for new antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzothiazole derivatives:

Research Implications

- Material Science: Benzothiazoles with electron-withdrawing groups (e.g., carbonylimino) could serve as organic semiconductors or sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.